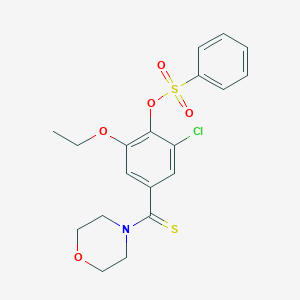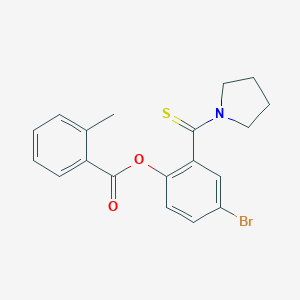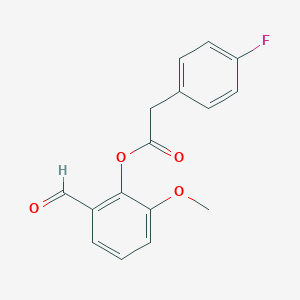
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate, also known as CEC, is a chemical compound that has gained attention due to its potential use in scientific research. CEC is a sulfonate ester that has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate is not fully understood. However, studies have suggested that this compound may inhibit enzymes by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. This compound has also been found to exhibit antioxidant properties, which may contribute to its inhibitory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have suggested that this compound may have anti-inflammatory and analgesic effects. This compound has also been found to exhibit cytotoxic effects on certain cancer cell lines, making it a potential candidate for cancer treatment. Furthermore, this compound has been found to exhibit antimicrobial properties, making it a potential candidate for the development of antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. This compound has also been found to exhibit inhibitory effects on certain enzymes, making it a useful tool for enzyme assays. However, this compound also has limitations for use in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, this compound may exhibit non-specific binding to certain proteins, which may interfere with the results of certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate. One potential area of research is the development of this compound-based fluorescent probes for the detection of metal ions. Another potential area of research is the development of this compound-based inhibitors for enzymes involved in disease pathways. Furthermore, research on the cytotoxic effects of this compound on cancer cell lines may lead to the development of new cancer treatments. Finally, further studies on the antimicrobial properties of this compound may lead to the development of new antimicrobial agents.
Synthesemethoden
The synthesis of 2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate involves the reaction of 2-chloro-6-ethoxy-4-nitrophenyl benzenesulfonate with morpholine-4-carbothioamide. The reaction is carried out in the presence of a catalyst and a solvent at a specific temperature and pressure. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl benzenesulfonate has been found to have potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, this compound has been found to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug development.
Eigenschaften
Molekularformel |
C19H20ClNO5S2 |
|---|---|
Molekulargewicht |
442 g/mol |
IUPAC-Name |
[2-chloro-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C19H20ClNO5S2/c1-2-25-17-13-14(19(27)21-8-10-24-11-9-21)12-16(20)18(17)26-28(22,23)15-6-4-3-5-7-15/h3-7,12-13H,2,8-11H2,1H3 |
InChI-Schlüssel |
UZRJZLLWKKVTGH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Cl)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)

![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)


![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)